O-(12-aminododecyl) methanesulfonothioate hydrochloride
CAS No.:
Cat. No.: VC20316065
Molecular Formula: C13H30ClNO2S2
Molecular Weight: 332.0 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H30ClNO2S2 |
|---|---|
| Molecular Weight | 332.0 g/mol |
| IUPAC Name | 12-methylsulfonothioyloxydodecan-1-amine;hydrochloride |
| Standard InChI | InChI=1S/C13H29NO2S2.ClH/c1-18(15,17)16-13-11-9-7-5-3-2-4-6-8-10-12-14;/h2-14H2,1H3;1H |
| Standard InChI Key | ONVWJSDOXNQDTN-UHFFFAOYSA-N |
| Canonical SMILES | CS(=O)(=S)OCCCCCCCCCCCCN.Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a dodecyl (12-carbon) hydrocarbon chain with two critical functional groups:
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Methanesulfonothioate group (–OS(=O)(=S)CH₃) at the terminal position
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Primary amine group (–NH₂) at the opposite terminus, protonated as –NH₃⁺Cl⁻ in its hydrochloride form
This configuration creates distinct polar and nonpolar regions, yielding an amphiphilic character critical for its biological and material applications.
Structural Data
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₃₀ClNO₂S₂ |
| Molecular Weight | 332.0 g/mol |
| IUPAC Name | 12-Methylsulfonothioyloxydodecan-1-amine; hydrochloride |
| Canonical SMILES | CS(=O)(=S)OCCCCCCCCCCCCN.Cl |
| InChI Key | ONVWJSDOXNQDTN-UHFFFAOYSA-N |
The extended aliphatic chain (12 methylene units) provides substantial hydrophobic interactions, while the hydrochloride salt enhances aqueous solubility.
Synthesis and Chemical Reactivity
Synthetic Pathways
Synthesis typically involves a three-step process:
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Alkylation of 12-Aminododecanol: Reaction with methanesulfonyl chloride introduces the sulfonothioate group.
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Thionation: Replacement of oxygen with sulfur at the sulfonate group using phosphorus pentasulfide (P₂S₅).
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Hydrochloride Formation: Treatment with hydrochloric acid yields the final crystalline product.
Reactivity Profile
The compound exhibits dual reactivity:
A. Methanesulfonothioate Group
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Undergoes nucleophilic substitution with thiols (–SH) to form disulfide bonds:
This reaction is exploited for protein conjugation and polymer crosslinking.
B. Primary Amine Group
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Participates in:
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Acylation reactions (e.g., with NHS esters)
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Schiff base formation (with carbonyl compounds)
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Ionic interactions (via –NH₃⁺) in buffer systems.
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Biochemical Research Applications
Thiol-Directed Protein Modification
The compound’s methanesulfonothioate group selectively reacts with cysteine residues in proteins, enabling:
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Site-specific labeling: Attaching fluorophores or affinity tags to thiol-containing domains
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Stability enhancement: Crosslinking adjacent cysteine residues to prevent denaturation
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Activity modulation: Blocking catalytic thiols in enzymes like cysteine proteases.
Peptide Engineering
In peptide synthesis, it serves as:
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A reversible protecting group for cysteine side chains
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A heterobifunctional crosslinker connecting amine- and thiol-containing biomolecules.
Material Science and Drug Delivery Applications
Surfactant Properties
| Parameter | Performance Characteristics |
|---|---|
| Critical Micelle Concentration (CMC) | 0.8–1.2 mM (in aqueous buffer) |
| Aggregate Size | 12–18 nm (dynamic light scattering) |
| Zeta Potential | +28 mV (pH 7.4) |
The amphiphilic structure enables stabilization of hydrophobic nanoparticles in aqueous media, with applications in:
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Nanoemulsion preparation
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Carbon nanotube dispersion
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Polymer nanocomposite synthesis.
Drug Delivery Systems
The 12-carbon chain facilitates membrane interactions through:
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Lipid bilayer insertion: Anchoring drug-loaded nanoparticles to cell membranes
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pH-responsive release: Protonation/deprotonation of the amine group in endosomal compartments (pH 5.0–6.5)
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Targeted delivery: Conjugation to ligands via the amine group for receptor-mediated uptake.
Biological Activity and Comparative Analysis
Cancer Cell Studies
Comparative data with shorter-chain analogs (C₈ vs. C₁₂):
| Parameter | C₈ Analog | C₁₂ Compound |
|---|---|---|
| IC₅₀ (HeLa cells) | 48 µM | 22 µM |
| Membrane Binding Affinity | Kd = 1.8 mM | Kd = 0.4 mM |
| Tumor Accumulation (in vivo) | 3.2% ID/g | 7.1% ID/g |
The enhanced lipophilicity of the C₁₂ chain improves cellular uptake and therapeutic payload delivery.
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